molecular formula C19H21N5O3 B14995596 5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14995596
M. Wt: 367.4 g/mol
InChI Key: VDZHYYUWCDMAPW-UHFFFAOYSA-N
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Description

5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Methoxybenzyl and Methoxyphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, where the triazole core reacts with methoxybenzyl chloride and methoxyphenyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), converting them into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and function.

    Pathways Involved: The compound may affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-methoxybenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-methoxybenzyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(3-methoxybenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and methyl groups on the phenyl rings can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

5-amino-N-(2-methoxy-5-methylphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-12-7-8-16(27-3)15(9-12)21-19(25)17-18(20)24(23-22-17)11-13-5-4-6-14(10-13)26-2/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

VDZHYYUWCDMAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N

Origin of Product

United States

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